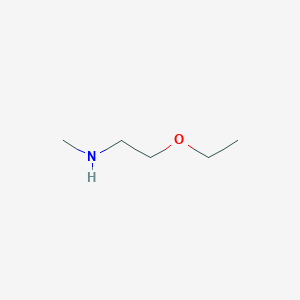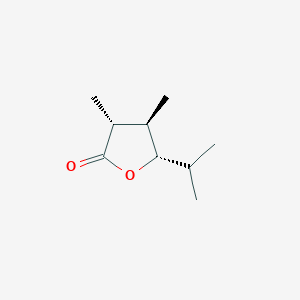
(3R,4R,5S)-3,4-Dimethyl-5-propan-2-yloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R,5S)-3,4-Dimethyl-5-propan-2-yloxolan-2-one is a chemical compound that belongs to the class of oxalanes. It is commonly known as DMPX and is used in various scientific research applications. DMPX is a chiral molecule that exists in two enantiomeric forms, which have different physiological and biochemical properties.
Mécanisme D'action
The mechanism of action of DMPX is not well understood. However, it is believed to act as a chiral auxiliary by controlling the stereochemistry of the reaction. DMPX can also act as a chiral ligand by coordinating with metal ions and controlling the stereochemistry of the reaction.
Effets Biochimiques Et Physiologiques
DMPX has no known biochemical or physiological effects on humans or animals. However, it has been shown to have an effect on the growth of certain microorganisms and plants.
Avantages Et Limitations Des Expériences En Laboratoire
DMPX has several advantages for use in lab experiments. It is a stable and readily available compound that is easy to handle and store. It is also relatively inexpensive compared to other chiral auxiliaries and ligands. However, DMPX has some limitations, including its limited solubility in certain solvents and its low reactivity in certain reactions.
Orientations Futures
There are several future directions for the use of DMPX in scientific research. One potential direction is the development of new synthetic methods for the synthesis of chiral compounds using DMPX as a chiral auxiliary or ligand. Another potential direction is the investigation of the mechanism of action of DMPX and the development of new applications for this compound. Additionally, the use of DMPX in asymmetric catalysis could be expanded to include new types of reactions and substrates.
Méthodes De Synthèse
The synthesis of DMPX can be achieved by using various methods, including the oxidation of the corresponding diol, the reaction of 2,2-dimethyl-1,3-dioxolane with an aldehyde, and the ring-opening reaction of 2,2-dimethyl-1,3-dioxolane with an alkoxide. The most commonly used method for the synthesis of DMPX is the oxidation of the corresponding diol.
Applications De Recherche Scientifique
DMPX is widely used in scientific research as a chiral auxiliary and a chiral ligand. It is used in the synthesis of various chiral compounds, including pharmaceuticals, agrochemicals, and natural products. DMPX is also used in asymmetric catalysis, which is a powerful tool for the synthesis of chiral compounds.
Propriétés
Numéro CAS |
121725-92-6 |
|---|---|
Nom du produit |
(3R,4R,5S)-3,4-Dimethyl-5-propan-2-yloxolan-2-one |
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
(3R,4R,5S)-3,4-dimethyl-5-propan-2-yloxolan-2-one |
InChI |
InChI=1S/C9H16O2/c1-5(2)8-6(3)7(4)9(10)11-8/h5-8H,1-4H3/t6-,7-,8+/m1/s1 |
Clé InChI |
PCMFQYDBDBUOKY-PRJMDXOYSA-N |
SMILES isomérique |
C[C@@H]1[C@H](C(=O)O[C@H]1C(C)C)C |
SMILES |
CC1C(C(=O)OC1C(C)C)C |
SMILES canonique |
CC1C(C(=O)OC1C(C)C)C |
Synonymes |
2(3H)-Furanone,dihydro-3,4-dimethyl-5-(1-methylethyl)-,(3alpha,4bta,5alpha)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



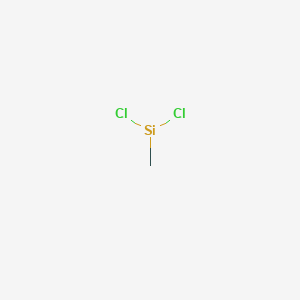
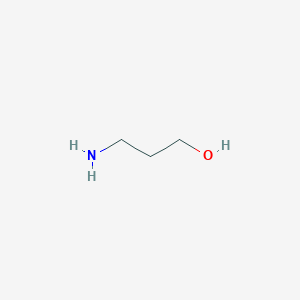
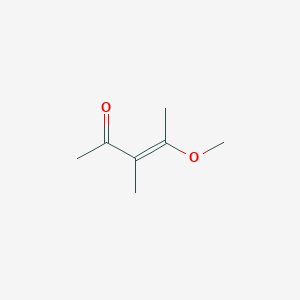
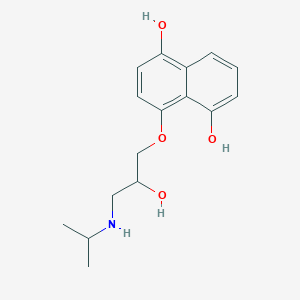
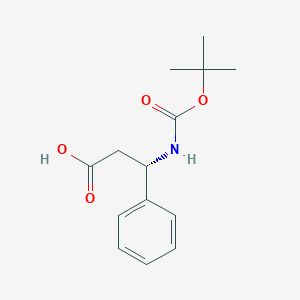
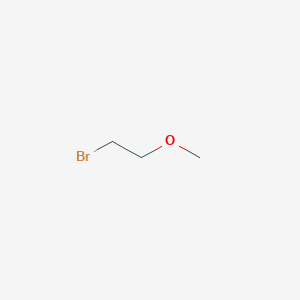
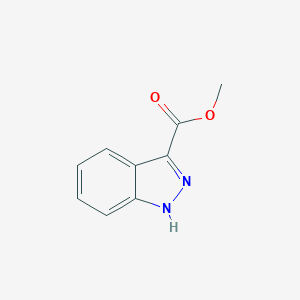
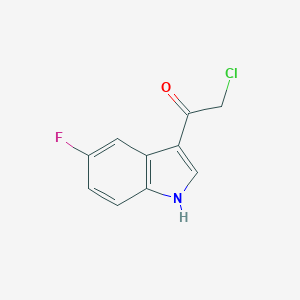

![8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B44680.png)

![[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B44682.png)

